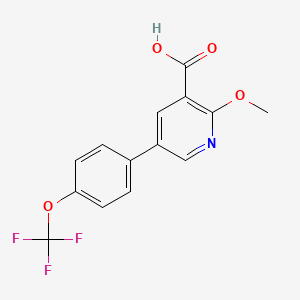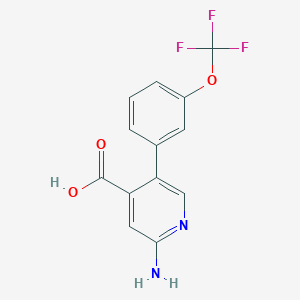
2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid (2-MeO-5-TFMPN) is an organic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry due to its unique properties and potential applications.
科学的研究の応用
2-MeO-5-TFMPN has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. It has also been used in the study of cell signaling pathways, and as a tool to study the structure and function of proteins. 2-MeO-5-TFMPN has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
作用機序
2-MeO-5-TFMPN acts as an agonist at nicotinic acetylcholine receptors. It binds to the receptor and activates the receptor, resulting in the release of neurotransmitters. This activation of the receptor results in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-MeO-5-TFMPN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to increase the release of acetylcholine, which is an important neurotransmitter involved in memory and learning. In addition, 2-MeO-5-TFMPN has been shown to have anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
2-MeO-5-TFMPN has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive to synthesize and is stable in solution. In addition, it has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are numerous potential future directions for 2-MeO-5-TFMPN. It could be used in the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety. It could also be used in the study of cell signaling pathways, and as a tool to study the structure and function of proteins. In addition, it could be used in the development of new drugs for the treatment of cardiovascular diseases. Finally, it could be used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
合成法
2-MeO-5-TFMPN is synthesized through a reaction of 4-trifluoromethoxybenzaldehyde and nicotinic acid in a two-step process. The first step is the formation of the Schiff base, which is formed by the condensation of the aldehyde and the acid. The second step involves the reduction of the Schiff base to the product 2-MeO-5-TFMPN. The reaction is carried out in an organic solvent such as acetone or ethanol.
特性
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDYEXUVUKKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688250 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261831-75-7 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)

![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)





